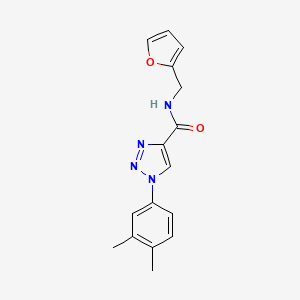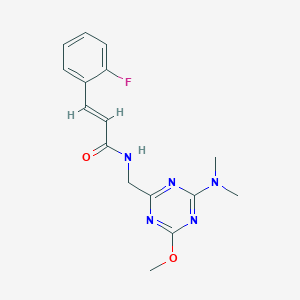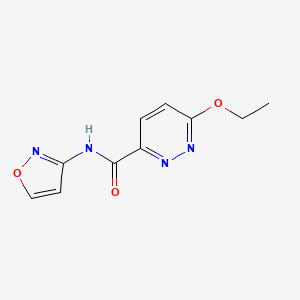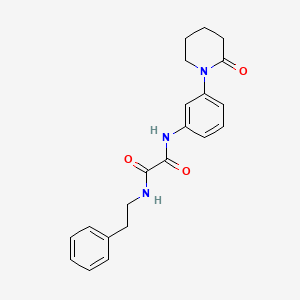
1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups including a triazole ring, a furan ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving sulfur ylides and alkyl acetylenic carboxylates .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a furan ring, and a carboxamide group. The 3,4-dimethylphenyl group would provide additional complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the triazole ring might participate in nucleophilic substitution reactions, while the carboxamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar carboxamide group could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds structurally related to 1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been synthesized, exhibiting valuable pharmacological properties, including anti-convulsive activity, suggesting their potential in treating conditions such as epilepsy (Shelton, 1981). Additionally, the transformation of these compounds in the presence of specific reagents, yielding various derivatives, underscores their chemical versatility and potential for diverse scientific applications (Albert, 1970; Albert & Trotter, 1979).
Interaction with DNA
Research has demonstrated the close structural similarity of furamidine, an analogue of berenil with a replacement of the central triazene unit with a furan moiety, to bind more effectively to DNA sequences than berenil, which has implications for understanding the structural origins of drug-DNA interactions (Laughton et al., 1995).
Synthesis of Derivatives
Further studies have explored the synthesis of various derivatives of triazoles and related compounds, including their potential for creating novel structures with potential applications in materials science and pharmaceutical research (Sheremetev et al., 2012; El-Essawy & Rady, 2011).
Antimicrobial Activities
Derivatives of azole, including those related to this compound, have shown antimicrobial activities, providing a basis for developing new antimicrobial agents (Başoğlu et al., 2013).
Gas Sorption and Luminescence Properties
Metal-organic frameworks (MOFs) constructed from bifunctional triazolate–carboxylate tectons have exhibited distinct gas sorption behaviors and luminescence properties, suggesting applications in gas storage and sensing technologies (Chen et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-5-6-13(8-12(11)2)20-10-15(18-19-20)16(21)17-9-14-4-3-7-22-14/h3-8,10H,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASLSBLGTAZXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2669919.png)


![2-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;dihydrochloride](/img/structure/B2669925.png)
![5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2669926.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone](/img/structure/B2669929.png)
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2669931.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide](/img/structure/B2669932.png)


![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2669938.png)

